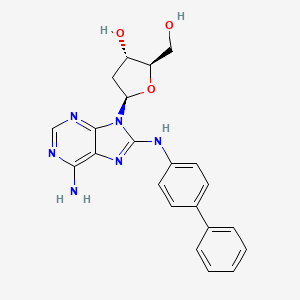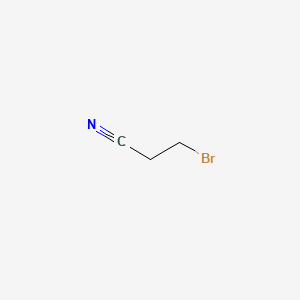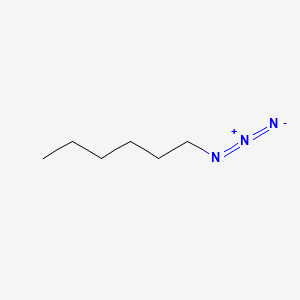
Dithiodiglycolic acid
Vue d'ensemble
Description
Synthesis Analysis
Dithiodiglycolic acid and its derivatives, including various salts and analogs, can be synthesized through different methods. A comprehensive survey of these methods has been documented, offering insights into the structural studies and chemical reactivities of dithiols like dithiodiglycolic acid (Elgemeie & Sayed, 2001).
Molecular Structure Analysis
The molecular structure of dithiodiglycolic acid, particularly its potassium and sodium salts, has been determined using radiocrystallographic measurements and spectral analysis. These studies have provided detailed information on the vibrational spectra and structural conformations of these compounds (Ramsis et al., 2001).
Chemical Reactions and Properties
Dithiodiglycolic acid participates in various chemical reactions, leading to the formation of novel compounds. For instance, unexpected reactions during its coupling with other compounds have led to the isolation of novel seven-membered ring systems (Li et al., 2002). Additionally, its anhydride form efficiently undergoes formal cycloaddition with imines, forming functionalized thiazolidinones (Beng et al., 2022).
Physical Properties Analysis
The physical properties of dithiodiglycolic acid have been explored through various spectroscopic techniques. The Raman and infrared spectra of dithiodiglycolic acid and its salts in aqueous solution have been obtained, providing insights into the fundamental vibrations and conformations of these compounds (Ramsis et al., 2000).
Chemical Properties Analysis
The chemical properties of dithiodiglycolic acid are diverse and complex. Studies have shown various reactions and mechanisms involving this compound. For instance, its primary photochemical products in aqueous solutions have been investigated, revealing complex pH-dependent processes (Feitelson et al., 1973).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Tissue Engineering .
Summary of the Application
Dithiodiglycolic acid is incorporated into Poly (Glycerol Sebacate) (PGS) to synthesize a series of poly (glycerol sebacate dithiodiglycolate) (PGSDTG). This new material exhibits lipase resistance and antibacterial properties .
Methods of Application
The functional groups of glycerol and sebacic acid react with those of other monomers, including dithiodiglycolic acid, to generate new crosslinked networks tailored for particular purposes .
Results or Outcomes
The incorporation of dithiodiglycolic acid into PGS analogs reduced stiffness, resisted to lipase, and sensitized to glutathione (GSH). Also, PGSDTG significantly inhibited the adhesion and growth of S. aureus and E. coli .
Application in Cancer Therapy Development
Specific Scientific Field
This application falls under the field of Cancer Therapy Development .
Summary of the Application
Dithiodiglycolic acid derivatives are designed for potential inhibition of Human thioredoxin reductase 1 (TrxR1), an enzyme that plays a crucial role in regulating numerous redox signaling pathways within the cell .
Methods of Application
A series of dithiodiglycolic acid derivatives were prepared from respective thiol synthons using an iodine- or benzotriazolyl chloride-promoted oxidative disulphide bond formation .
Results or Outcomes
Inhibition of TrxR present in cell lysates from human neuroblastoma cells (SH-SY5Y) and rat liver cells indicated several compounds with a potential for TrxR inhibition .
Application in Drug Development
Specific Scientific Field
This application falls under the field of Drug Development .
Summary of the Application
Dithiodiglycolic acid is used in the development of a novel prodrug-nanoparticles (CSSV/TPGS-NPs) self-assembled by co-nanoprecipitation of curcumin-s-s-vitamin E conjugate and D-alpha-tocopheryl polyethylene glycol 1000 succinate (vitamin E TPGS). This is aimed at solving the obstacles of insolubility and exceedingly low bioavailability of curcumin (CUR), a non-toxic natural compound with potent antitumor activity .
Methods of Application
The prodrug-nanoparticles (CSSV/TPGS-NPs) are prepared by co-nanoprecipitation of curcumin-s-s-vitamin E conjugate and D-alpha-tocopheryl polyethylene glycol 1000 succinate (vitamin E TPGS) .
Results or Outcomes
CSSV/TPGS-NPs showed smaller sizes and better stability compared with that of curcumin-s-s-vitamin E conjugate prodrug-nanoparticles (CSSV-NPs). The absorption constant and effective permeability of CSSV/TPGS-NPs in different intestinal tracts increased 1.31–2.78 times and 1.81–6.95 times than that of CUR suspension, respectively .
Application in Antibacterial Packaging Materials
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Dithiodiglycolic acid is incorporated into Poly (Glycerol Sebacate) (PGS) to synthesize a series of poly (glycerol sebacate dithiodiglycolate) (PGSDTG). This new material exhibits lipase resistance and antibacterial properties .
Methods of Application
The functional groups of glycerol and sebacic acid react with those of other monomers, including dithiodiglycolic acid, to generate new crosslinked networks tailored for particular purposes .
Results or Outcomes
The incorporation of dithiodiglycolic acid into PGS analogs reduced stiffness, resisted to lipase, and sensitized to glutathione (GSH). Also, PGSDTG significantly inhibited the adhesion and growth of S. aureus and E. coli .
Orientations Futures
Dithiodiglycolic acid has been incorporated into the synthesis of Poly(glycerol sebacate) (PGS) to create Poly(glycerol sebacate dithiodiglycolate) (PGSDTG). This new material showed potential as a suitable antibacterial scaffold material for repairing or regenerating tissues characterized by a slow healing rate .
Propriétés
IUPAC Name |
2-(carboxymethyldisulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLMHEDYJQACRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060131 | |
| Record name | Acetic acid, 2,2'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Dithiodiglycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20665 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dithiodiglycolic acid | |
CAS RN |
505-73-7 | |
| Record name | Dithiodiglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2'-dithiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiodiglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2,2'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodi(acetic) acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITHIODIGLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZ0LAL4TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















